![molecular formula C14H10FNO4 B573030 Methyl 2-fluoro-5-(3-nitrophenyl)benzoate CAS No. 1355248-04-2](/img/structure/B573030.png)
Methyl 2-fluoro-5-(3-nitrophenyl)benzoate
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Description
Scientific Research Applications
Synthesis and Chemical Transformations
The compound can be involved in synthetic pathways for creating novel organic molecules. For instance, arylation of uracil derivatives, a process essential in developing antiviral and antineoplastic agents, can utilize similar nitrophenyl-substituted compounds as starting materials or intermediates. This method emphasizes the role of nitro and fluoro substituted benzoates in synthesizing biologically active molecules (Gondela & Walczak, 2006).
Anticancer Research
Compounds with a similar structure have been synthesized for potential anticancer applications. For example, benzimidazole derivatives, which may involve fluoro and nitro substituted benzoates in their synthetic routes, have shown potent antileukemic activity (Jagadeesha et al., 2023). Such research underscores the importance of fluoro and nitro substituted benzoates in developing new therapeutic agents.
properties
IUPAC Name |
methyl 2-fluoro-5-(3-nitrophenyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO4/c1-20-14(17)12-8-10(5-6-13(12)15)9-3-2-4-11(7-9)16(18)19/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXUIJAERLJZTN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC(=CC=C2)[N+](=O)[O-])F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50742807 |
Source
|
Record name | Methyl 4-fluoro-3'-nitro[1,1'-biphenyl]-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50742807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1355248-04-2 |
Source
|
Record name | [1,1′-Biphenyl]-3-carboxylic acid, 4-fluoro-3′-nitro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1355248-04-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-fluoro-3'-nitro[1,1'-biphenyl]-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50742807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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